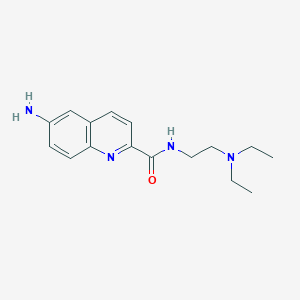

6-amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide is a chemical compound with the molecular formula C16H22N4O and a molecular weight of 286.37 . It is a quinoline derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Métodos De Preparación

The synthesis of 6-amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide typically involves the reaction of quinoline derivatives with appropriate amines under specific conditions. One common method includes the reaction of 6-aminoquinoline-2-carboxylic acid with 2-(diethylamino)ethylamine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact .

Análisis De Reacciones Químicas

6-amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

6-amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide has several scientific research applications:

Corrosion Inhibition: Quinoline derivatives, including this compound, are effective as anticorrosive materials due to their ability to form stable chelating complexes with metallic surfaces.

Neuro- and Immunomodulatory Effects: The compound has shown potential in modulating neuro- and immune responses, making it a candidate for research in autoimmune diseases and neurodegenerative disorders.

Green Chemistry: Quinoline scaffolds are pursued in green chemistry approaches to develop environmentally friendly and sustainable pharmaceuticals.

Anticancer Properties: Quinoline derivatives have been extensively studied for their anticancer properties, with the ability to inhibit cancer cell proliferation and induce apoptosis.

Mecanismo De Acción

The mechanism of action of 6-amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to interact with DNA, enzymes, and receptors, leading to various biological effects. For example, they can inhibit topoisomerase enzymes, which are essential for DNA replication and transcription, thereby exerting anticancer effects . Additionally, the compound may modulate immune responses by interacting with immune cell receptors and signaling pathways .

Comparación Con Compuestos Similares

6-amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide can be compared with other quinoline derivatives such as:

Cinchocaine: A local anesthetic with a similar quinoline structure but different functional groups, making it more potent and toxic.

Quinoline-3-carboxamide derivatives: These compounds have shown promise in treating autoimmune diseases and as anti-cancer drugs.

Quinoline N-oxides: These are oxidized forms of quinoline derivatives with distinct chemical and biological properties.

Actividad Biológica

6-amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a quinoline core, which is known for its diverse pharmacological properties. The presence of the diethylamino group enhances its lipophilicity, potentially improving its bioavailability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinoline derivatives. For instance, compounds structurally related to this compound have been shown to act as inhibitors of NorA efflux pumps in Staphylococcus aureus, enhancing the effectiveness of co-administered antibiotics like ciprofloxacin .

Anticancer Activity

Research has demonstrated that quinoline derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example, related compounds have shown IC50 values in the low micromolar range against breast cancer cell lines, indicating their potential as anticancer agents . The mechanism often involves induction of apoptosis and cell cycle arrest in the G2-M phase, which is crucial for therapeutic efficacy .

Cholinesterase Inhibition

Compounds similar to this compound have also been evaluated for their ability to inhibit cholinesterases, making them potential candidates for Alzheimer's disease treatment. Inhibitory activities were found to be significantly enhanced by specific substituents on the quinoline ring .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Substituents : The presence of alkylamino chains at specific positions has been correlated with increased activity against bacterial efflux pumps and cancer cells.

- Quinoline Core Modifications : Variations in substituents on the quinoline ring can significantly alter the compound's potency and selectivity towards target enzymes or receptors.

| Modification | Effect on Activity |

|---|---|

| Alkylamino chain at C-4 | Retains NorA EPI activity |

| Methoxy group at C-6 | Enhances NorA EPI activity |

| Hydroxy group at C-6 | Decreases potency |

| Aryl substitution at C-2 | Increases selectivity towards specific targets |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives with modifications at the C-2 position showed a 16-fold increase in EPI activity against NorA pumps compared to initial hits .

- Cancer Cell Line Studies : Compounds derived from similar structures were tested against MCF-7 breast cancer cells, showing significant antiproliferative effects with IC50 values ranging from 8.50 µM to 12.51 µM .

- Cholinesterase Inhibition : One derivative exhibited an IC50 value of 0.12 µM against acetylcholinesterase, demonstrating superior potency compared to standard drugs .

Propiedades

IUPAC Name |

6-amino-N-[2-(diethylamino)ethyl]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O/c1-3-20(4-2)10-9-18-16(21)15-7-5-12-11-13(17)6-8-14(12)19-15/h5-8,11H,3-4,9-10,17H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HREYBMGUISUQKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=NC2=C(C=C1)C=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.